molecular formula C17H15NO7 B6090967 5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid

5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid

Cat. No.: B6090967
M. Wt: 345.30 g/mol
InChI Key: KKOVMEOEALZMPC-UHFFFAOYSA-N
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Description

5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes a benzene ring substituted with a dimethoxyphenyl carbonyl group and an amino group, as well as two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid typically involves multiple steps, starting with the preparation of the 2,6-dimethoxyphenyl carbonyl precursor This precursor is then reacted with an appropriate amine to form the amide linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.

Scientific Research Applications

5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying enzyme mechanisms or as a potential drug candidate.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, particularly those involving oxidative stress or inflammation.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to enzymes or receptors, altering their activity or stability. The pathways involved could include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions can be leveraged.

Properties

IUPAC Name

5-[(2,6-dimethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO7/c1-24-12-4-3-5-13(25-2)14(12)15(19)18-11-7-9(16(20)21)6-10(8-11)17(22)23/h3-8H,1-2H3,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOVMEOEALZMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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